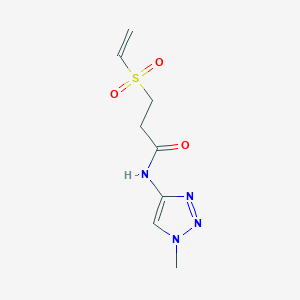

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

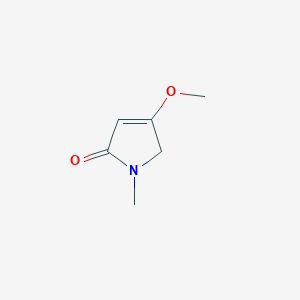

The compound is a pyrazole derivative with a pyrrolidinone group attached via an ether linkage. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Pyrrolidinones, on the other hand, are lactams (cyclic amides) derived from the corresponding amino acids .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrrolidinone rings, along with the ether linkage connecting them. The presence of these functional groups would impart certain chemical properties to the molecule, such as polarity and potential for hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, in general, pyrazoles can undergo a variety of reactions including substitutions at the nitrogen atoms, and additions to the carbon-carbon double bond. Pyrrolidinones can participate in reactions typical of lactams, such as ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and amide groups could increase its solubility in polar solvents. The aromatic ring could contribute to its stability .Scientific Research Applications

Anticonvulsant Properties

This compound has been found to have potent anticonvulsant properties . It has shown broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound in the series .

Pain Management

The compound has also been proven effective in various pain models . It showed effectiveness in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

The compound’s mechanism of action likely involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Metabolic Stability

The compound revealed high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Antibacterial Activity

A new series of similar compounds were prepared and evaluated for antibacterial activity . Some of the synthesized compounds showed strong antibacterial properties .

Antitubercular Activity

Some of the synthesized compounds also showed strong antitubercular properties .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .

Molecular Docking Properties

In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Future Directions

Mechanism of Action

- The primary targets of this compound are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play crucial roles in neuronal excitability and neurotransmission.

- Absorption : The compound demonstrates good permeability across biological membranes .

- Metabolism : Stable in human liver microsomes (HLMs) .

Target of Action

Pharmacokinetics

Action Environment

properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-10-14(11(2)18(3)17-10)15(22)16-6-8-23-9-7-19-12(20)4-5-13(19)21/h4-9H2,1-3H3,(H,16,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUTYUORLAFHKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCOCCN2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388303.png)

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2388309.png)

![N-(4-chlorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2388310.png)

![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2388313.png)

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)

![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)